

3-Amino-N,N-dimethylpiperidine-1-carboxamide

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B113625

[Get Quote](#)

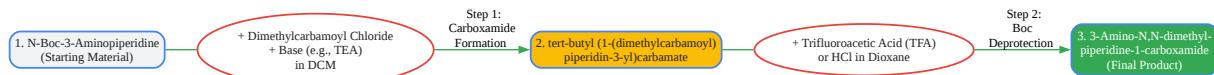
An In-depth Technical Guide to **3-Amino-N,N-dimethylpiperidine-1-carboxamide** and its Scaffolding Analogs

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous pharmaceutical agents.^[1] This guide focuses on the specific derivative, **3-Amino-N,N-dimethylpiperidine-1-carboxamide**, a molecule of interest for its potential role as a versatile building block in drug discovery. While a specific CAS number for the 4-amino isomer is documented, the 3-amino isomer represents a more novel chemical entity. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, robust analytical methodologies, and its potential applications, grounded in the broader context of piperidine carboxamide derivatives in pharmacology. Safety and handling protocols are also detailed to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties

3-Amino-N,N-dimethylpiperidine-1-carboxamide is a substituted piperidine featuring a primary amine at the 3-position and an N,N-dimethylcarboxamide group on the ring's nitrogen atom. While a dedicated CAS number for this specific compound is not readily found in public databases, its 4-amino isomer is registered under CAS Number 412356-47-9.^{[2][3]} The properties of the target 3-amino isomer can be derived from its structure.

Caption: Chemical structure of **3-Amino-N,N-dimethylpiperidine-1-carboxamide**.


Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	Not available (4-amino isomer: 412356-47-9)	[2][3]
Molecular Formula	C ₈ H ₁₇ N ₃ O	[3]
Molecular Weight	171.24 g/mol	[3]
IUPAC Name	3-amino-N,N-dimethylpiperidine-1-carboxamide	-
Appearance	Predicted to be a solid or oil at room temperature.	-
SMILES	CN(C)C(=O)N1CCCC(C1)N	[2]
InChI Key	MAAXXMKMMFYNQL-UHFFFAOYSA-N (for 4-amino isomer)	[2]

Proposed Synthesis and Manufacturing Insights

The synthesis of substituted 3-aminopiperidines is a well-documented field, often starting from readily available chiral precursors like amino acids. A practical and efficient route to synthesize the target compound, **3-Amino-N,N-dimethylpiperidine-1-carboxamide**, can be logically designed from commercially available N-Boc-3-aminopiperidine. This approach ensures regioselectivity and high yields by protecting the reactive amino groups at different stages.

Rationale for Synthetic Strategy: The core challenge is the presence of two reactive nitrogen atoms (the ring nitrogen and the 3-amino group). To selectively form the carboxamide at the 1-position, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for the subsequent reaction and its straightforward removal under acidic conditions.

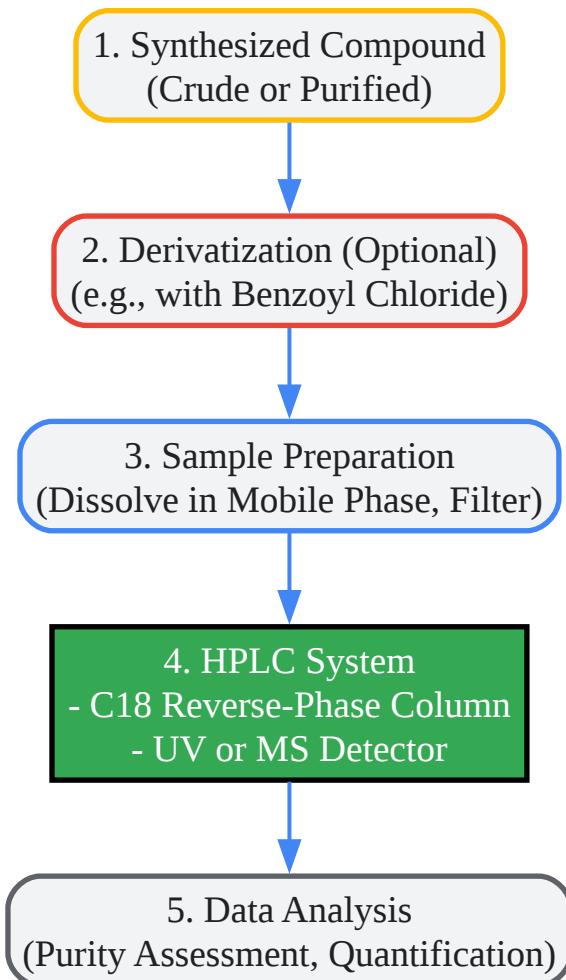
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

- Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
- Cooling: Cool the solution to 0°C using an ice bath.
- Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
- Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- Extraction: Extract the aqueous layer twice with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.


Step 2: Synthesis of **3-Amino-N,N-dimethylpiperidine-1-carboxamide** (Final Product)

- Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM or 1,4-dioxane.
- Deprotection: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.
- Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
- Purification: The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine product, or it can be purified as the salt.

Analytical Methodologies

Ensuring the identity, purity, and chiral integrity (if applicable) of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. Due to the lack of a strong chromophore in the target molecule, derivatization is often required for sensitive UV detection.^[4] Alternatively, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), can be employed.

Rationale for Analytical Choice: HPLC provides excellent separation and quantification capabilities. For chiral compounds like many 3-aminopiperidine derivatives, chiral HPLC columns are necessary to resolve enantiomers. Derivatization with an agent like benzoyl chloride introduces a UV-active benzoyl group, allowing for sensitive detection and quantification using standard HPLC-UV systems.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of the target compound.

Protocol: HPLC Purity Analysis (Post-Derivatization)

- Derivatization:
 - Dissolve a small amount of the target compound (~5 mg) in DCM.
 - Add an excess of benzoyl chloride (2.0 eq) and a base like triethylamine (2.2 eq) at 0°C.
 - Stir for 1 hour at room temperature.
 - Quench the reaction, extract the derivatized product, and dry the solvent.

- Sample Preparation:
 - Accurately weigh the derivatized product and dissolve it in the mobile phase (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).
 - Filter the solution through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
- Analysis: The purity is determined by calculating the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to engage in crucial molecular interactions with biological targets.[\[1\]](#)[\[6\]](#)

- Structural Role: The rigid, chair-like conformation of the piperidine ring serves as an excellent scaffold to orient functional groups in three-dimensional space for optimal binding to protein targets.

- Pharmacological Significance: Piperidine carboxamide derivatives have been successfully developed as inhibitors for a wide range of targets. For instance, they have been investigated as potent inhibitors of enzymes like ALK (Anaplastic Lymphoma Kinase) in cancer therapy and as modulators of protein-protein interactions, such as with PCSK9 for cholesterol management.[6][7]
- ADMET Properties: The carboxamide group can improve aqueous solubility and provides hydrogen bond donor and acceptor sites, which are critical for target engagement and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6] The N,N-dimethyl substitution on the carboxamide can further fine-tune solubility and metabolic stability.

The title compound, with its primary amine at the 3-position, offers a valuable synthetic handle for further elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Amino-N,N-dimethylpiperidine-1-carboxamide** is not available, safety protocols can be established based on related aminopiperidine and carboxamide compounds.[8][9] These compounds are generally classified as irritants and may be harmful if swallowed or inhaled.

Table 2: Hazard and Precautionary Information Summary

Category	Guideline	Reference
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[9][10]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (safety goggles). Use in a well-ventilated area or under a chemical fume hood.	[8][10]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.	[8][9]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.	[8][10]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice.	[10]
Storage	Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Store away from strong oxidizing agents and acids.	[8][9]

Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, [10] regional, and national regulations.
----------	--

References

- Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- American Elements. (n.d.). 4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9.
- Chemsoc. (2025). CAS#:1567962-41-7 | (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide.
- Stenutz. (n.d.). N,N-dimethylpiperidine-1-carboxamide.
- PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ChemRar. (n.d.). 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride.
- PubChem. (n.d.). N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
- PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
- Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.
- National Center for Biotechnology Information. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α -glucosidase inhibitors.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-Amino-n,n-dimethylpiperidine-1-carboxamide [srdpharma.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number\]](https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com